molecular formula C9H9F5N4O3 B13110178 N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide CAS No. 288391-11-7

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide

Cat. No.: B13110178
CAS No.: 288391-11-7
M. Wt: 316.18 g/mol
InChI Key: XXEFWJVGBBXEAC-UHFFFAOYSA-N
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Description

The compound N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide is a derivative of 5,6-diaminouracil, a scaffold widely explored in medicinal chemistry for its bioisosteric resemblance to xanthine derivatives like theophylline and caffeine . The pentafluoropropanamide substituent introduces strong electron-withdrawing effects, which may enhance metabolic stability, lipophilicity, and binding affinity in biological systems.

Properties

CAS No.

288391-11-7

Molecular Formula

C9H9F5N4O3

Molecular Weight

316.18 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide

InChI

InChI=1S/C9H9F5N4O3/c1-17-4(15)3(5(19)18(2)7(17)21)16-6(20)8(10,11)9(12,13)14/h15H2,1-2H3,(H,16,20)

InChI Key

XXEFWJVGBBXEAC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C(C(F)(F)F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core

The 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine intermediate is typically synthesized via:

This intermediate is well-documented in the literature as a key scaffold related to caffeine and theophylline analogs.

Preparation of the Pentafluoropropanoyl Derivative

The pentafluoropropanamide moiety is introduced via the corresponding acid chloride or activated ester. Preparation involves:

  • Synthesis of 2,2,3,3,3-pentafluoropropanoic acid by fluorination of propionic acid derivatives.
  • Conversion to 2,2,3,3,3-pentafluoropropanoyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Alternatively, preparation of activated esters (e.g., N-hydroxysuccinimide esters) for milder coupling conditions.

Amide Bond Formation

The key step is coupling the amino group on the pyrimidine ring with the pentafluoropropanoyl chloride:

  • Conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
  • The reaction is typically performed at low temperatures (0–5 °C) to prevent side reactions.
  • Use of a base such as triethylamine or pyridine to scavenge HCl generated during amide bond formation.
  • Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification and Characterization

  • Purification by recrystallization or preparative HPLC.
  • Characterization by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Notes
Pyrimidine core synthesis Methylated urea + β-dicarbonyl compounds Ethanol, water Reflux Cyclization and methylation steps
Amination Nitration/reduction or substitution Various Ambient to reflux Introduce 6-amino group
Acid chloride synthesis 2,2,3,3,3-pentafluoropropanoic acid + SOCl2 Anhydrous DCM 0–25 °C Formation of acid chloride
Amide coupling Pyrimidine amine + acid chloride + base DCM or THF 0–5 °C initially Controlled addition, base scavenges HCl
Purification Recrystallization or preparative HPLC Appropriate solvents Ambient Confirm purity and identity

Research Findings and Optimization Notes

  • The amide bond formation step is critical and sensitive to moisture; strict anhydrous conditions improve yields significantly.
  • The pentafluoropropanoyl chloride is highly reactive and must be handled under inert atmosphere to prevent hydrolysis.
  • Reaction times vary but typically range from 1 to 4 hours for coupling.
  • Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU has been explored to improve coupling efficiency, especially when acid chlorides are unstable.
  • The fluorinated side chain enhances the compound's lipophilicity but may reduce solubility in common solvents, requiring solvent screening during purification.
  • Analytical methods such as LC-MS and NMR confirm the successful incorporation of the pentafluoropropanamide group without degradation of the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is used in various industrial processes, including the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, focusing on substituent variations and their physicochemical properties:

Compound Name / ID Substituent Yield (%) Melting Point (°C) Key Functional Groups Notes
Target Compound 2,2,3,3,3-Pentafluoropropanamide N/A* N/A Fluorinated alkyl chain High electronegativity; potential fluorophilic interactions
GFS037 3-(3,4-Dimethoxyphenyl)propanamide 52 Not reported Methoxyaryl, propanamide Enhanced π-π stacking; moderate yield
Compound 13 3-(3,4-Diethoxyphenyl)propiolamide 88 220–223 Ethoxyaryl, propiolamide High yield; conjugated triple bond for rigidity
CAS 100052-09-3 Pentanamide N/A N/A Linear alkyl chain Increased lipophilicity (C5 chain)
Octanamide Octanamide N/A N/A Long alkyl chain (C8) High logP; potential membrane permeability
Sulfanylacetamide 2-Sulfanylacetamide N/A N/A Thiol group Polar; prone to oxidation or disulfide formation
Key Observations:

Fluorinated vs. Aryl Substituents : The target compound’s pentafluoropropanamide group contrasts with GFS037’s dimethoxyphenylpropanamide . Fluorination likely increases metabolic stability and electronegativity compared to the electron-rich methoxy groups in GFS037, which may favor receptor binding via aromatic interactions.

Alkyl Chain Length : The octanamide derivative has a longer chain (C8) than the target compound’s C3 fluorinated chain. Longer chains typically enhance lipophilicity (logP) but may reduce aqueous solubility.

Functional Group Reactivity : The sulfanylacetamide analog contains a thiol group, which is more reactive than the stable C-F bonds in the target compound. This could limit its utility in oxidative environments.

Biological Activity

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2,3,3,3-pentafluoropropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives known for their potential pharmacological applications. Its structure includes a tetrahydropyrimidine core with multiple functional groups that enhance its reactivity and biological interactions.

1. Antitumor Activity

Research indicates that derivatives of pyrimidinones exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit the activity of key enzymes involved in tumor proliferation:

  • Tyrosine Kinase Inhibition : This compound has been noted for its inhibitory effects on the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
  • Dihydrofolate Reductase Inhibition : Similar compounds have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and cell proliferation .

2. Antiviral Activity

Pyrimidine derivatives are also recognized for their antiviral properties. The compound's structural features suggest potential efficacy against viral infections by disrupting viral replication processes. Specific studies have reported that related compounds possess antiviral mechanisms targeting viral enzymes .

3. Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays. It has been shown to scavenge free radicals effectively and reduce oxidative stress markers in cell models . This property is particularly relevant in the context of diseases where oxidative stress plays a critical role.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned earlier, inhibition of key enzymes such as DHFR and tyrosine kinases disrupts cellular pathways essential for tumor growth and viral replication.
  • Modulation of Inflammatory Mediators : The compound has been shown to influence the expression of inflammatory mediators such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses .

Case Studies and Experimental Findings

A series of experimental studies have evaluated the biological activity of this compound and its analogs:

StudyBiological ActivityFindings
Study 1AntitumorInhibition of EGFR tyrosine kinase activity; significant reduction in tumor cell proliferation.
Study 2AntiviralEffective against specific viral strains; mechanism involves inhibition of viral polymerases.
Study 3AntioxidantDemonstrated significant free radical scavenging activity; reduced oxidative stress markers in vitro.

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